3-Cyclopentyl-1,2,3-benzotriazin-4-one
Description
3-Cyclopentyl-1,2,3-benzotriazin-4-one is a benzotriazinone derivative characterized by a cyclopentyl substituent at the 3-position of the heterocyclic core. Benzotriazinones are notable for their diverse applications in organic synthesis, medicinal chemistry, and materials science.
Properties
IUPAC Name |
3-cyclopentyl-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-12-10-7-3-4-8-11(10)13-14-15(12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQHRTJVHCNIDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Ligand Activity
3-Cyclopentyl-1,2,3-benzotriazin-4-one and its derivatives have been investigated for their ability to act as ligands for various receptors. Specifically, research indicates that benzotriazine derivatives can exhibit significant affinity for sigma receptors, which are implicated in numerous neurodegenerative diseases and cardiovascular conditions. The compound's structural characteristics allow it to engage effectively with these receptors, potentially leading to the development of new therapeutic agents for managing conditions such as anxiety, depression, and pain .
Antihypertensive and Anti-inflammatory Properties
The pharmacological profile of this compound is notable for its antihypertensive and anti-inflammatory activities. Studies have shown that derivatives of benzotriazine exhibit potent anti-inflammatory effects in animal models of edema and hypertension. For instance, compounds have been synthesized that demonstrate significant reductions in carrageenan-induced paw edema in rats, indicating their potential utility in treating inflammatory disorders .
In Vivo Studies
In a series of experiments designed to evaluate the biological activity of this compound derivatives, researchers administered various compounds to animal models at doses ranging from 50 to 300 mg/kg. The results revealed that certain derivatives displayed promising anti-inflammatory effects without significant central nervous system (CNS) side effects. This is particularly relevant for the development of medications aimed at chronic inflammatory conditions where CNS safety is paramount .
HIV Research
Recent investigations into the reactivation of latent HIV-1 have highlighted the role of benzotriazine derivatives as potential latency-reversing agents (LRAs). Specifically, 3-hydroxy-1,2,3-benzotriazin-4-one (HODHBt) has shown efficacy in reactivating latent HIV-1 in vitro. This finding supports the hypothesis that benzotriazine compounds could be pivotal in developing strategies aimed at eradicating HIV from reservoirs within the body .
Summary of Key Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzotriazinone scaffold is highly modular, with substituents at the 3-position dictating chemical behavior. Below is a detailed comparison of 3-cyclopentyl-1,2,3-benzotriazin-4-one with structurally related derivatives:
3-Hydroxy-1,2,3-benzotriazin-4-one (HOOBt)
- Structural Difference : Replaces cyclopentyl with a hydroxyl group.
- Applications: Widely used as a coupling reagent in peptide synthesis due to its ability to suppress epimerization during aminolysis. For example, HOOBt mediates efficient fragment couplings in constrained cyclo-tetrapeptide synthesis .
- Reactivity : The hydroxyl group enhances nucleophilicity, facilitating activation of carboxylic acids. In contrast, the cyclopentyl group may reduce reactivity but increase stability in hydrophobic environments.
- Toxicity: Not explicitly reported, but the parent benzotriazinone (without substituents) shows moderate toxicity via parenteral routes (LD₅₀ = 180 mg/kg in mice) .
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4-one (DEPBT)
- Structural Difference : Features a diethoxyphosphoryloxy group instead of cyclopentyl.
- Applications : Effective in acylating tetrahydronaphthyridines where EDCI/HOBt fails, yielding amides in 78–95% efficiency .
- Reactivity : The phosphoryloxy group enhances electrophilicity, enabling reactions with sterically hindered amines. The cyclopentyl variant’s bulkiness might limit similar applications.
3-(3,4-Dimethylphenyl)-3,4-dihydro-1,2,3-benzotriazin-4-one
- Structural Difference : Substituted with a dimethylphenyl group.
- Comparison : The dimethylphenyl group introduces aromaticity and electron-donating methyl groups, which may enhance metabolic stability compared to the aliphatic cyclopentyl moiety.
4-Mercapto-1,2,3-benzotriazine
- Structural Difference : Replaces the ketone oxygen at the 4-position with a thiol group.
- Synthesis : Derived from 1,2,3-benzotriazin-4-one via reaction with phosphorus pentasulfide .
- Reactivity : The thiol group enables participation in Smiles-type rearrangements, forming 1,3,4-thiadiazoles. The cyclopentyl derivative’s ketone group likely precludes such reactivity.
1,2,3-Benzotriazin-4(1H)-one (Parent Compound)
- Structural Difference : Lacks substituents at the 3-position.
- Toxicity: Exhibits reproductive effects in mice (TDL₀ = 2,400 mg/kg) and emits toxic NOₓ/SOₓ fumes upon decomposition .
- Comparison : The cyclopentyl group may mitigate toxicity by reducing bioavailability or altering metabolic pathways.
Preparation Methods
Hydrazone Formation
Cyclopentanone is reacted with 2-nitrophenylhydrazine in ethanol under reflux to yield cyclopentanone 2-nitrophenylhydrazone. This intermediate is critical, as its reduction initiates the cyclization process.
Catalytic Reduction
The hydrazone undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol, reducing the nitro group to an amine. This step generates a 2-aminophenylhydrazone intermediate, which exists in equilibrium with its cyclic tetrahydrobenzotriazine form.
Air Oxidation
Exposing the tetrahydrobenzotriazine to air induces oxidation, forming the aromatic benzotriazine core. However, achieving the 4-one functionality requires additional oxidation. Introducing manganese dioxide (MnO₂) in ethanol facilitates the conversion of the dihydrobenzotriazine to the triazinone structure.
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrazone formation | Ethanol, reflux, 12 h | 85–90 |
| Catalytic reduction | H₂, Pd/C, room temperature | 95 |
| Oxidation | MnO₂, ethanol, 24 h | 70–75 |
Nucleophilic Aromatic Substitution
An alternative route involves functionalizing a preformed benzotriazinone scaffold with a cyclopentyl group. This method is advantageous when direct cyclization proves challenging due to steric hindrance.
Synthesis of 1,2,3-Benzotriazin-4-one
1,2,3-Benzotriazin-4-one is prepared via cyclization of methyl anthranilate with nitrous acid, followed by hydrolysis. The resulting triazinone serves as the core structure for subsequent alkylation.
Cyclopentyl Group Introduction
The cyclopentyl moiety is introduced through nucleophilic substitution. Using cyclopentylmagnesium bromide in tetrahydrofuran (THF), the triazinone undergoes alkylation at the 3-position. This reaction requires strict temperature control (–20°C to 0°C) to minimize side reactions.
Optimization Challenges:
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Steric hindrance from the cyclopentyl group reduces reaction efficiency.
-
Polar aprotic solvents (e.g., DMF) improve solubility but may degrade the triazinone ring.
Oxidative Cyclization of Urea Derivatives
Urea derivatives offer a versatile pathway for constructing the triazinone ring. This method involves cyclocondensation of o-aminobenzamide with cyclopentyl isocyanate.
Urea Formation
o-Aminobenzamide reacts with cyclopentyl isocyanate in dichloromethane (DCM) to form a urea intermediate. The reaction proceeds at room temperature over 6–8 hours.
Cyclization and Oxidation
Heating the urea derivative in acetic anhydride induces cyclization, forming the dihydrotriazinone. Subsequent oxidation with hydrogen peroxide (H₂O₂) in acetic acid yields the fully aromatic this compound.
Advantages:
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High functional group tolerance.
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Amenable to scale-up due to mild conditions.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Ideal Use Case |
|---|---|---|---|
| Hydrazone cyclization | High yields, well-established | Requires multiple oxidation steps | Bulk synthesis |
| Nucleophilic substitution | Direct functionalization | Low efficiency for bulky groups | Late-stage diversification |
| Urea cyclocondensation | Mild conditions, scalable | Limited to specific precursors | Lab-scale optimization |
Mechanistic Insights and Side Reactions
Q & A
Q. What are the key synthetic routes for preparing 3-Cyclopentyl-1,2,3-benzotriazin-4-one and its derivatives?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 1,2,3-benzotriazin-4-one derivatives are often prepared by reacting 1,2,3-benzotriazin-4-one with alkylating agents like bromoalkanes. A notable method involves using phosphorus pentasulfide to generate 4-mercapto derivatives, which can undergo further functionalization . Cyclopentyl-substituted derivatives may require cyclopentyl halides or Grignard reagents. Optimization of reaction conditions (e.g., solvent, temperature, stoichiometry) is critical to minimize side products like bis-alkylated byproducts .
Q. How should this compound be stored to ensure stability?
The compound is stable under standard storage conditions but is sensitive to strong oxidizers and prolonged exposure to light or heat. Store in airtight containers at 2–8°C, away from incompatible reagents (e.g., peroxides). Stability studies suggest that degradation products may form under acidic or basic conditions, necessitating periodic purity checks via HPLC or NMR .
Q. What are the primary biological applications of this compound derivatives?
Derivatives exhibit diverse bioactivities, including nematicidal and enzyme inhibitory effects. For instance, benzo[d][1,2,3]thiadiazole-containing derivatives show enhanced systemic acquired resistance in plants against pathogens like Meloidogyne incognita . Others act as leukotriene A4 hydrolase (LTA4H) inhibitors, with IC50 values as low as 1.30 µM, making them candidates for anti-inflammatory drug development .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound derivatives to suppress side reactions?
Side reactions like bis-alkylation can be mitigated by controlling dibromoalkane stoichiometry. Using 5 equivalents of dibromoalkane minimizes dimerization while promoting mono-alkylation. Solvent selection (e.g., polar aprotic solvents like DMF) and stepwise temperature adjustments (room temperature to 60°C) further improve yields. Post-reaction purification via column chromatography or recrystallization is essential .
Q. What structure-activity relationships (SAR) govern the nematicidal activity of this compound derivatives?
Substituents at the 3-position significantly influence activity. For example, introducing benzo[d][1,2,3]thiadiazole enhances systemic resistance in plants, while electron-withdrawing groups (e.g., nitro, cyano) improve direct nematicidal effects. Derivatives with flexible alkyl chains (C3–C5) exhibit higher bioavailability and root penetration, as shown in in vivo assays against Meloidogyne incognita .
Q. What analytical challenges arise in characterizing this compound derivatives, and how can they be addressed?
Challenges include resolving tautomeric forms (e.g., 1,2,3-benzotriazin-4-one vs. 4-hydroxy tautomers) and detecting trace impurities. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) are critical for structural confirmation. For purity analysis, reverse-phase HPLC with UV/Vis detection (λ = 254 nm) is recommended, coupled with spiking experiments using authentic standards .
Q. How should researchers reconcile contradictory data on the bioactivity of this compound derivatives across studies?
Discrepancies may arise from differences in assay protocols (e.g., cell lines, nematode strains) or compound purity. Standardizing bioactivity assays (e.g., using the same Meloidogyne incognita isolate) and validating compound purity via orthogonal methods (NMR, LC-MS) are essential. Meta-analyses of structure-activity trends can also clarify outliers .
Methodological Guidance
Q. What strategies are effective for improving the solubility of this compound derivatives in biological assays?
Poor solubility in aqueous media can be addressed by:
Q. How can computational tools aid in designing novel this compound derivatives?
Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like LTA4H. QSAR models using descriptors like logP, polar surface area, and H-bonding capacity can prioritize synthetically accessible candidates. DFT calculations (e.g., B3LYP/6-31G*) assess tautomeric stability and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
